molecular formula C25H28N4O3S B4381449 2-[3-(3,5-DIMETHYL-4-ISOXAZOLYL)-1-ADAMANTYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE

2-[3-(3,5-DIMETHYL-4-ISOXAZOLYL)-1-ADAMANTYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE

Cat. No.: B4381449
M. Wt: 464.6 g/mol
InChI Key: YYEFMJPCPXJRMP-UHFFFAOYSA-N
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Description

2-[3-(3,5-DIMETHYL-4-ISOXAZOLYL)-1-ADAMANTYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, an adamantyl group, and a quinazolinyl moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,5-DIMETHYL-4-ISOXAZOLYL)-1-ADAMANTYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of Adamantyl Group: The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction using adamantyl chloride and an appropriate aromatic substrate.

    Coupling with Quinazolinyl Moiety: The final coupling step involves the reaction of the isoxazole-adamantyl intermediate with a quinazolinyl derivative under basic conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and alkylation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,5-DIMETHYL-4-ISOXAZOLYL)-1-ADAMANTYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the sulfur atom in the quinazolinyl moiety.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring or the adamantyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[3-(3,5-DIMETHYL-4-ISOXAZOLYL)-1-ADAMANTYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-[3-(3,5-DIMETHYL-4-ISOXAZOLYL)-1-ADAMANTYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes.

    Pathways Involved: It can interfere with signaling pathways, such as those involved in cell proliferation and apoptosis, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(3,5-DIMETHYL-4-ISOXAZOLYL)-1-ADAMANTYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE is unique due to its combination of an isoxazole ring, an adamantyl group, and a quinazolinyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-adamantyl]-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3S/c1-14-21(15(2)32-28-14)25-10-16-7-17(11-25)9-24(8-16,13-25)12-20(30)27-29-22(31)18-5-3-4-6-19(18)26-23(29)33/h3-6,16-17H,7-13H2,1-2H3,(H,26,33)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEFMJPCPXJRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C23CC4CC(C2)CC(C4)(C3)CC(=O)NN5C(=O)C6=CC=CC=C6NC5=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(3,5-DIMETHYL-4-ISOXAZOLYL)-1-ADAMANTYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[3-(3,5-DIMETHYL-4-ISOXAZOLYL)-1-ADAMANTYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE

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